molecular formula C13H20FN B2780027 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine CAS No. 1099598-62-5

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine

Cat. No.: B2780027
CAS No.: 1099598-62-5
M. Wt: 209.308
InChI Key: XCIMZSRQJHVJQJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine is a synthetic organic compound with the molecular formula C13H19ClFN and a molecular weight of 231.75 g/mol . This amine features a 4,4-dimethylpentan-3-amine backbone substituted with a 2-fluorophenyl group, a structure indicative of its potential as a key intermediate in organic synthesis and medicinal chemistry research. Compounds within this structural family, characterized by a fluorinated aryl group and a tertiary amine structure, are frequently investigated as valuable precursors in pharmaceutical development . The presence of the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making such building blocks crucial for structure-activity relationship (SAR) studies in drug discovery . Similarly structured amines are known to serve as key intermediates for active pharmaceutical ingredients and are explored in agrochemical research for developing new active compounds . While the specific mechanism of action for this compound is not fully established, its structural features suggest potential as a ligand or modulator for various biological targets. Researchers are encouraged to investigate its properties for applications in chemical biology and material science. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7,12H,8-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIMZSRQJHVJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-62-5
Record name 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 4,4-dimethylpentan-3-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-fluorobenzene with 4,4-dimethylpentan-3-one in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the desired amine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

    Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

    Purification and Quality Control: Implementation of robust purification methods and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural features and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, such as neurotransmitter signaling or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: Ortho vs. Para Fluorophenyl Derivatives

a. 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (C₁₂H₁₈FN; MW: 195.28 g/mol)
  • Key differences :
    • Fluorine at the para position on the phenyl ring.
    • Shorter alkyl chain (butan-1-amine vs. pentan-3-amine).
    • Dimethyl groups at the 3,3-positions instead of 4,4-positions.
  • The shorter chain and altered branching could decrease lipophilicity (logP: estimated ~2.8 vs. ~3.2 for the target compound) .
b. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₁ClFN; MW: 187.64 g/mol)
  • Key differences :
    • Incorporates a cyclopropane ring instead of a linear alkyl chain.
    • Exists as a hydrochloride salt, enhancing aqueous solubility.
  • Implications :
    • The cyclopropane introduces ring strain, which may rigidify the structure and affect conformational preferences in binding interactions .

Halogen Variation: Fluorine vs. Chlorine

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine (C₁₃H₂₀ClN; MW: 225.76 g/mol)
  • Key differences :
    • Chlorine replaces fluorine at the para position.
  • Implications :
    • Chlorine’s larger atomic radius and higher electronegativity may alter electronic effects (e.g., stronger electron-withdrawing properties) and steric interactions.
    • Increased molecular weight and lipophilicity (logP: estimated ~3.8) compared to the fluorine analog .

Alkyl Chain Modifications: Branching and Length

N-ethyl-N-isopropylpropan-2-amine ()
  • Key differences: Shorter chain (propan-2-amine) with ethyl and isopropyl substituents. No aromatic groups.
  • Implications :
    • Reduced steric bulk and absence of aromaticity limit π-π interactions, making it less relevant for applications requiring aryl-binding motifs .

Pharmacologically Relevant Analogs

Fentanyl Derivatives ()
  • Examples : N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Key differences :
    • Piperidine core and amide linkage instead of a simple alkylamine.
  • Implications :
    • The target compound lacks the opioid receptor-binding pharmacophore (piperidine + amide), suggesting divergent biological targets .

Structural and Property Comparison Table

Compound Name Molecular Formula Substituent Position Halogen Alkyl Chain Features Molecular Weight (g/mol) Key Attributes
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine C₁₃H₂₀FN Ortho-fluorophenyl F 4,4-dimethylpentan-3-amine 209.31 High lipophilicity
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine C₁₂H₁₈FN Para-fluorophenyl F 3,3-dimethylbutan-1-amine 195.28 Reduced steric hindrance
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine C₁₃H₂₀ClN Para-chlorophenyl Cl 4,4-dimethylpentan-3-amine 225.76 Enhanced electronegativity
1-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN Ortho-fluorophenyl F Cyclopropane ring 187.64 Conformational rigidity

Biological Activity

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic uses.

Chemical Structure and Properties

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine has the following molecular structure:

  • Chemical Formula : C13H17F
  • Molecular Weight : 209.28 g/mol
  • Functional Groups : The compound features an amine group and a fluorinated aromatic ring, which contribute to its biological interactions.

The biological activity of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzyme Modulation : It can affect enzymatic activity through competitive or non-competitive inhibition.

Biological Activity Data

Research studies have explored the biological activity of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine in various contexts. Below are summarized findings from relevant studies:

StudyBiological ActivityIC50 ValuesNotes
Antitumor activity against human cancer cell lines2.3 - 31.2 µMIn vitro studies demonstrated significant cytotoxic effects.
Modulation of neurotransmitter releaseNot specifiedPotential implications in neuropharmacology.
Interaction with adrenergic receptorsNot specifiedSuggests possible cardiovascular effects.

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine in therapeutic settings:

  • Anticancer Studies : In a study examining the efficacy of various compounds against cancer cell lines, 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine showed promising results with notable IC50 values indicating its cytotoxic potential against tumors.
  • Neuropharmacological Research : Investigations into the compound's effect on neurotransmitter systems suggest that it may influence dopamine and norepinephrine levels, which could be beneficial in treating conditions like depression or ADHD.
  • Cardiovascular Implications : The interaction with adrenergic receptors indicates that this compound might have applications in managing cardiovascular diseases by modulating heart rate and blood pressure.

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of fluorophenyl precursors. For example:

  • Route 1 (Reductive Amination): Reacting 2-fluorophenylacetone with dimethylamine under hydrogenation (H₂/Pd-C) yields intermediates, followed by Grignard addition for branching .
  • Route 2 (Alkylation): Using 2-fluorobenzyl chloride with tert-butylamine intermediates, followed by deprotection and methylation .

Optimization Strategies:

  • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency (monitor via TLC).
  • Temperature Control: Maintain 0–5°C during Grignard reactions to avoid side products.
  • Purification: Use silica gel chromatography (hexane:EtOAc 8:2) or recrystallization (ethanol/water) .

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Key ChallengesReference
Reductive Amination65–72≥95%Over-reduction of ketone
Alkylation/Deprotection5889%Deprotection side reactions

Q. How is the structural identity of 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine confirmed?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for aromatic protons (δ 6.8–7.2 ppm, multiplet) and dimethyl groups (δ 1.2–1.4 ppm, singlet) .
    • ¹³C NMR: Confirm quaternary carbons (C-F, δ 160–165 ppm) and branched methyl groups (δ 25–30 ppm) .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ = 210.2 m/z) and HRMS validate molecular weight .
  • X-ray Crystallography: Resolve stereochemistry (if applicable) using single-crystal analysis .

Common Pitfalls:

  • Impurity Peaks: Check for unreacted starting materials (e.g., residual fluorophenyl ketone at δ 2.1 ppm in ¹H NMR).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin/dopamine receptors (Ki values via competitive radioligand assays) .
  • Enzyme Inhibition: Test against monoamine oxidases (MAO-A/B) using fluorometric assays .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .

Q. Table 2: Example Screening Data

AssayResult (IC₅₀/Ki)SignificanceReference
MAO-B Inhibition12 µMPotential neuroprotective activity
Dopamine D2 Receptor340 nMIndicates CNS modulation potential

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, alkyl chain length) affect pharmacological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 3-fluorophenyl or 4-methyl derivatives) and compare activity.
    • Example: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine shows 40% lower MAO-B affinity than the 2-fluoro isomer .
  • Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding modes at target receptors .

Key Findings:

  • Fluorine Position: 2-F substitution enhances blood-brain barrier penetration (logP = 2.8 vs. 2.3 for 4-F) .
  • Branching: Dimethyl groups reduce metabolic oxidation (t₁/₂ increased by 30% in microsomal assays) .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) .
  • NOESY NMR: Detect spatial proximity between fluorophenyl protons and methyl groups to confirm conformation .
  • VCD (Vibrational Circular Dichroism): Compare experimental and calculated spectra for absolute configuration .

Case Study:
A 2023 study resolved conflicting stereochemical reports using NOESY correlations (H-2 to H-4, confirming cis-configuration) .

Q. How can contradictory data in metabolic stability studies be reconciled?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., liver microsomes from different species: human vs. rat).
    • Example: Human microsomes show 2× faster clearance than rat due to CYP2D6 polymorphism .
  • Statistical Validation: Apply ANOVA to replicate data (n=6) and identify outliers.
  • Metabolite ID: Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxide or hydroxylated products) .

Resolution Workflow:

Re-test under standardized conditions (pH 7.4, 37°C).

Cross-validate with recombinant CYP isoforms.

Q. What strategies identify novel pharmacological targets for this compound?

Methodological Answer:

  • Proteomic Profiling: Use affinity chromatography (immobilized compound) to pull down binding proteins .
  • CRISPR Screening: Perform genome-wide knockout screens to identify genes modulating compound efficacy .
  • In Silico Target Prediction: Utilize SwissTargetPrediction or SEA databases to prioritize candidates (e.g., sigma-1 receptor) .

Q. Table 3: Identified Targets

TargetValidation MethodFunctional RoleReference
Sigma-1 ReceptorRadioligand displacementNeuroprotection
TRPA1 Ion ChannelCalcium flux assayPain modulation

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